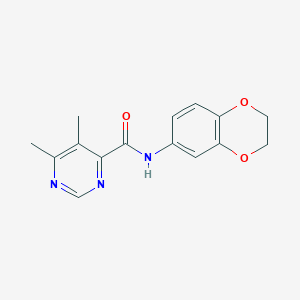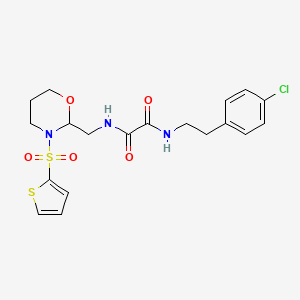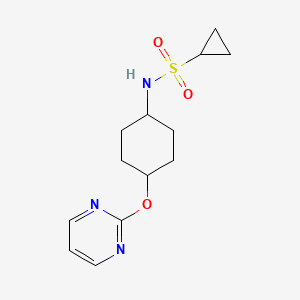
1-Cyclopentyl-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 1-Cyclopentyl-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea can be represented by the InChI notation: InChI=1S/C12H22N2O2S/c1-16-12(6-7-17-9-12)8-13-11(15)14-10-4-2-3-5-10/h10H,2-9H2,1H3,(H2,13,14,15) . This notation provides a unique textual identifier for the compound and can be used to generate a 2D or 3D model of the molecule.Applications De Recherche Scientifique
Urea Biosensors and Medical Applications
Urea derivatives, including compounds structurally related to 1-Cyclopentyl-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea, are pivotal in developing biosensors for medical diagnostics. For instance, urea biosensors are designed to detect and quantify urea concentration, crucial for diagnosing diseases related to nitrogen metabolism malfunctions, such as kidney and urinary tract diseases (Botewad et al., 2021). These biosensors utilize various materials for enzyme immobilization, improving the sensing parameters of urea concentrations, which is essential for early diagnosis and management of related medical conditions.
Urea in Drug Design
The unique properties of urea make it an integral component in drug design, specifically in modulating drug-target interactions. Research into urea derivatives highlights their broad range of bioactivities, including kinase inhibition, solubility enhancement, and the modification of pharmacokinetic profiles of lead molecules. This emphasizes the importance of the urea moiety in medicinal chemistry and its potential in optimizing drug efficacy and safety (Jagtap et al., 2017).
Agricultural Applications
In agriculture, urea derivatives serve as key components in slow-release fertilizers. These compounds, through their controlled nitrogen release, help improve fertility management and reduce environmental pollution. The detailed study on ureaform, a condensation product of urea and formaldehyde, outlines its benefits in providing a sustainable nitrogen source for crops, enhancing growth without the adverse effects associated with rapid nitrogen release (Alexander & Helm, 1990).
Environmental and Biotechnological Research
Urea and its derivatives are also significant in environmental biotechnology, particularly in microbial metabolism of pollutants and as potential hydrogen carriers for fuel cells. The metabolic pathways involving urea in microorganisms illustrate its role in nitrogen recycling and the biodegradation of hazardous substances, offering insights into eco-friendly waste management and renewable energy sources (Rollinson et al., 2011).
Propriétés
IUPAC Name |
1-cyclopentyl-3-[(3-methoxythiolan-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S/c1-16-12(6-7-17-9-12)8-13-11(15)14-10-4-2-3-5-10/h10H,2-9H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJZPOZPUBYPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methoxyphenyl)methyl]-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2766059.png)




![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(butan-2-yl)acetamide](/img/structure/B2766067.png)







